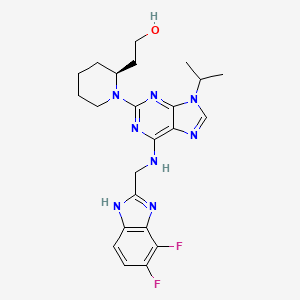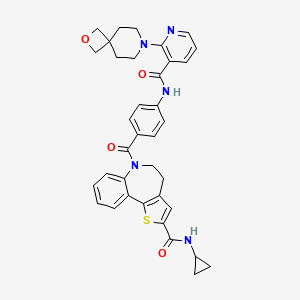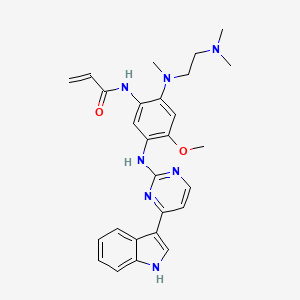
Azid-PEG5-Tos
Übersicht
Beschreibung
Azid-PEG5-Tos, auch bekannt als Azido-PEG5-Tosylat, ist eine Verbindung, die eine Azidgruppe und eine Tosylgruppe enthält, die über eine lineare Polyethylenglykol (PEG)-Kette miteinander verbunden sind. Die Azidgruppe ist über Click-Chemie mit Alkinen, BCN und DBCO reaktiv, um eine stabile Triazolbindung zu ergeben. Die Tosylgruppe ist eine gute Abgangsgruppe für nucleophile Substitutionsreaktionen . Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der Biokonjugation, Wirkstoffabgabe und anderen wissenschaftlichen Forschungsanwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Azide-PEG5-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
Azide-PEG5-Tos: A Detailed Mechanism of Action
Azide-PEG5-Tos is a fascinating compound with a wide range of applications in the field of bio-conjugation . This article will delve into the mechanism of action of Azide-PEG5-Tos, providing a comprehensive understanding of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Azide-PEG5-Tos is primarily used as a crosslinking reagent . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of Azide-PEG5-Tos via Click Chemistry .
Mode of Action
Azide-PEG5-Tos contains an azide group and a tosyl group . The azide group in Azide-PEG5-Tos reacts with Alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azide-PEG5-Tos is the formation of a stable triazole linkage via Click Chemistry . This reaction allows for the creation of complex structures through the linking of different molecules, which can have significant downstream effects depending on the nature of the molecules being linked.
Pharmacokinetics
Azide-PEG5-Tos contains a hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of Azide-PEG5-Tos’s action is the formation of a stable triazole linkage between the target molecule and the Azide-PEG5-Tos . This linkage can be used to create complex structures in bio-conjugation applications .
Action Environment
The action of Azide-PEG5-Tos can be influenced by various environmental factors. For instance, the presence of Alkyne, BCN, or DBCO groups in the environment can affect the compound’s ability to form triazole linkages . Additionally, the solubility of Azide-PEG5-Tos in aqueous media can be influenced by the pH and ionic strength of the solution .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in Azide-PEG5-Tos can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making Azide-PEG5-Tos an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .
Cellular Effects
Azide-PEG5-Tos influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, Azide-PEG5-Tos enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .
Molecular Mechanism
The molecular mechanism of Azide-PEG5-Tos involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in Azide-PEG5-Tos undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in Azide-PEG5-Tos can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azide-PEG5-Tos can change over time due to factors such as stability and degradation. Azide-PEG5-Tos is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that Azide-PEG5-Tos maintains its functionality for several months when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Azide-PEG5-Tos in animal models can vary depending on the dosage administered. At lower dosages, Azide-PEG5-Tos is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Azide-PEG5-Tos is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in Azide-PEG5-Tos enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using Azide-PEG5-Tos.
Transport and Distribution
Within cells and tissues, Azide-PEG5-Tos is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in Azide-PEG5-Tos facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that Azide-PEG5-Tos can reach its target sites and participate in biochemical reactions effectively.
Subcellular Localization
Azide-PEG5-Tos exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Azid-PEG5-Tos wird typischerweise durch eine Reihe organischer Reaktionen synthetisiert. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Dichlormethan (DCM), und die Reaktionen werden üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortgeschrittene Reinigungstechniken wie Säulenchromatographie und Umkristallisation eingesetzt werden . Die Verbindung wird typischerweise bei niedrigen Temperaturen (-20 °C) gelagert, um ihre Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Click-Chemie-Reaktionen: Die Azidgruppe reagiert mit Alkingruppen in Gegenwart eines Kupferkatalysators unter Bildung einer stabilen Triazolbindung (CuAAC-Reaktion).
Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Die Azidgruppe reagiert mit gespannten Alkinen wie DBCO oder BCN ohne die Notwendigkeit eines Katalysators.
Nucleophile Substitutionsreaktionen: Die Tosylgruppe fungiert als Abgangsgruppe, sodass Nucleophile diese substituieren können.
Häufige Reagenzien und Bedingungen
Kupferkatalysatoren: Werden in CuAAC-Reaktionen verwendet, um die Bildung von Triazolbindungen zu erleichtern.
Gespannte Alkine: Wie DBCO und BCN, die in SPAAC-Reaktionen verwendet werden.
Nucleophile: Verschiedene Nucleophile können in Substitutionsreaktionen unter Beteiligung der Tosylgruppe verwendet werden.
Hauptprodukte, die gebildet werden
Triazolbindungen: Werden in Click-Chemie- und SPAAC-Reaktionen gebildet.
Substituierte PEG-Derivate: Werden in nucleophilen Substitutionsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vermittler bei der Synthese komplexer Moleküle und Polymere eingesetzt.
Biologie: In Biokonjugationstechniken eingesetzt, um Biomoleküle wie Proteine und Nukleinsäuren zu binden.
Industrie: Angewendet in der Entwicklung fortschrittlicher Materialien und Nanotechnologie.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine funktionellen Gruppen. Die Azidgruppe nimmt an Click-Chemie- und SPAAC-Reaktionen teil und bildet stabile Triazolbindungen mit Alkingruppen . Die Tosylgruppe, die eine gute Abgangsgruppe ist, erleichtert nucleophile Substitutionsreaktionen . Diese Reaktionen ermöglichen es der Verbindung, in verschiedenen chemischen und biologischen Prozessen als vielseitiger Vermittler zu fungieren .
Analyse Chemischer Reaktionen
Types of Reactions
Azide-PEG5-Tos undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage (CuAAC reaction).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO or BCN without the need for a catalyst.
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions.
Nucleophiles: Various nucleophiles can be used in substitution reactions involving the tosyl group.
Major Products Formed
Triazole Linkages: Formed in Click Chemistry and SPAAC reactions.
Substituted PEG Derivatives: Formed in nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Azid-PEG3-Tosylat: Enthält eine kürzere PEG-Kette, aber ähnliche funktionelle Gruppen.
Azid-PEG8-Tosylat: Enthält eine längere PEG-Kette, aber ähnliche funktionelle Gruppen.
Azid-PEG5-NHS: Enthält eine Azidgruppe und einen NHS-Ester anstelle einer Tosylgruppe.
Einzigartigkeit
Azid-PEG5-Tos ist einzigartig aufgrund seiner ausgewogenen PEG-Kettenlänge, die eine optimale Löslichkeit und Flexibilität in wässrigen Medien bietet . Die Kombination von Azid- und Tosylgruppen ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
